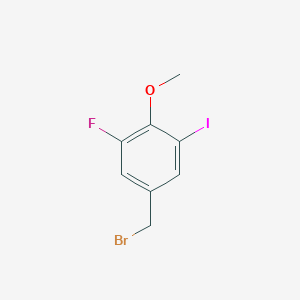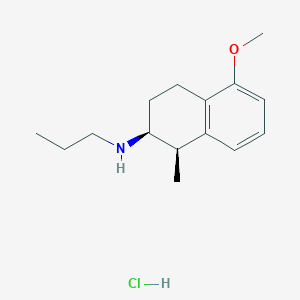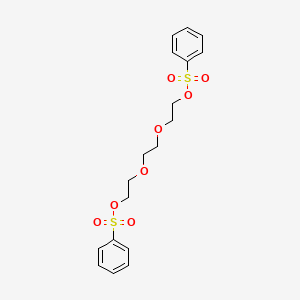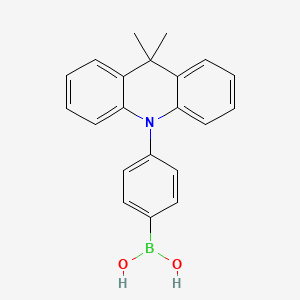
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further connected to a 9,9-dimethylacridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Acridine Derivative: The synthesis begins with the preparation of 9,9-dimethylacridine. This can be achieved through a Friedel-Crafts alkylation reaction where acridine is reacted with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride.
Bromination: The next step involves bromination of the acridine derivative to introduce a bromine atom at the 10-position. This can be done using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.
Suzuki Coupling: The final step is the Suzuki-Miyaura cross-coupling reaction. The brominated acridine derivative is coupled with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., potassium carbonate) in a solvent such as toluene or ethanol. This reaction forms the desired this compound.
Industrial Production Methods
While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts to enhance the overall efficiency of the process.
化学反应分析
Types of Reactions
(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The acridine moiety can be reduced under specific conditions, although this is less common.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, or other mild oxidizing agents.
Reduction: Catalytic hydrogenation or other reducing agents.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products
Oxidation: Formation of the corresponding phenol.
Substitution: Formation of various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction.
科学研究应用
Chemistry
In organic synthesis, (4-(9,9-Dimethylacridin-10(9H
属性
分子式 |
C21H20BNO2 |
|---|---|
分子量 |
329.2 g/mol |
IUPAC 名称 |
[4-(9,9-dimethylacridin-10-yl)phenyl]boronic acid |
InChI |
InChI=1S/C21H20BNO2/c1-21(2)17-7-3-5-9-19(17)23(20-10-6-4-8-18(20)21)16-13-11-15(12-14-16)22(24)25/h3-14,24-25H,1-2H3 |
InChI 键 |
MBTJJIPZMXCOMB-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)N2C3=CC=CC=C3C(C4=CC=CC=C42)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



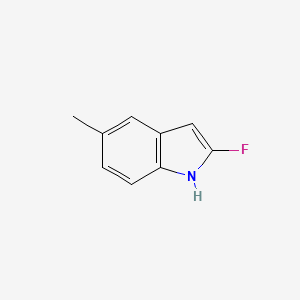
![rel-tert-Butyl (3aR,7S,7aS)-7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/structure/B12859578.png)
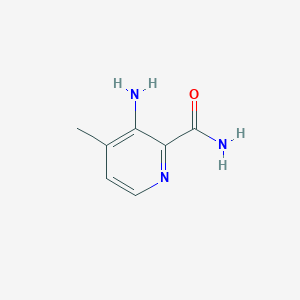
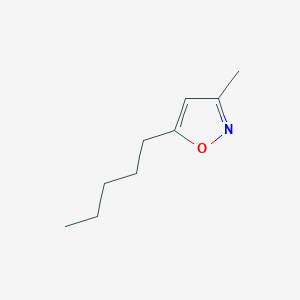
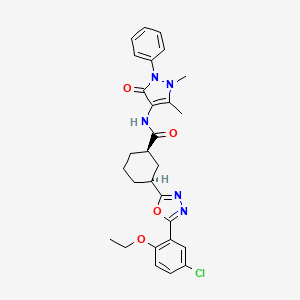
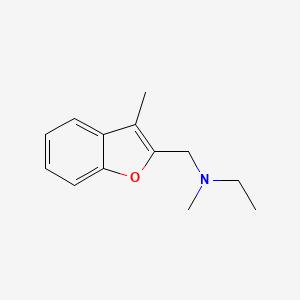
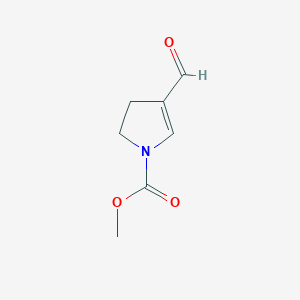

![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)
